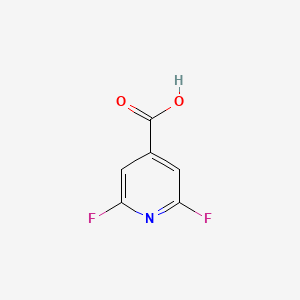
2,6-Difluoropyridine-4-carboxylic acid
Cat. No. B1322325
Key on ui cas rn:
88912-23-6
M. Wt: 159.09 g/mol
InChI Key: UDPPKJDEENEJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04968344
Procedure details


22.6 g of methyl 2,6-difluoroisonicotinate are dissolved in 25 ml of dioxane and added to a mixture of 150 ml of conc. hydrochloric acid and 100 ml of water. The mixture is then refluxed for 21/4 hours, volume is reduced to about 5/8 by evaporation, and the residue is cooled. The acid which precipitates out in crystalline form is filtered off and dried.



Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:12])[N:11]=1)[C:5]([O:7]C)=[O:6].Cl.O>O1CCOCC1>[F:1][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([F:12])[N:11]=1)[C:5]([OH:7])=[O:6]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
22.6 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(=O)OC)C=C(N1)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then refluxed for 21/4 hours, volume
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is reduced to about 5/8 by evaporation
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the residue is cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid which precipitates out in crystalline form
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC=1C=C(C(=O)O)C=C(N1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

